REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[N:12]1([C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1 |f:2.3.4|
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
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ClC1=NC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
6.88 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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is refluxed for five hours
|
Duration
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5 h
|
Type
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TEMPERATURE
|
Details
|
After cooling it
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Type
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EXTRACTION
|
Details
|
is extracted twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
the solvent is concentrated by evaporation
|
Type
|
FILTRATION
|
Details
|
Then it is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation
|
Name
|
|
Type
|
|
Smiles
|
N1(CCNCC1)C1=NC2=CC=CC=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |